molecular formula C9H13BrN2O2S B1529660 tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate CAS No. 1255095-03-4

tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate

Cat. No.: B1529660
CAS No.: 1255095-03-4
M. Wt: 293.18 g/mol
InChI Key: RIFFGJWKHWQFCV-UHFFFAOYSA-N
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Description

Chemical Name: tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate CAS Number: 1255095-03-4 Molecular Formula: C₉H₁₃BrN₂O₂S Molecular Weight: 293.18 g/mol Appearance: Off-white to light brown solid Melting Point: 82–86°C Purity: 95–96% (HPLC) Synthesis: Prepared via substitution reactions involving tert-butyl carbamate precursors and brominating agents, as described in PCT Application No. WO 2010/129497A1. A representative synthesis involves reacting tert-butyl carbamate derivatives with bromine sources under controlled conditions, yielding the target compound in 82% yield . Key Applications: Intermediate in pesticidal compositions and pharmaceutical agents, particularly in the synthesis of bioactive thiazole derivatives .

Properties

IUPAC Name

tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S/c1-5-6(15-7(10)11-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFFGJWKHWQFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Strategy

The preparation typically follows a multi-step synthetic sequence:

  • Starting from a substituted thiazole derivative (such as 2-bromo-4-methylthiazole or related precursors),
  • Introduction of the carbamate protecting group via reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate,
  • Bromination and/or lithiation steps to position the bromine atom selectively on the thiazole ring,
  • Purification by chromatographic techniques.

The key challenge lies in regioselective functionalization and maintaining the integrity of the sensitive carbamate group.

Preparation via Carbamate Formation on 2-Bromo-4-methylthiazole

One documented approach involves the reaction of 2-bromo-4-methylthiazole with tert-butyl chloroformate in the presence of a base such as triethylamine under anhydrous conditions to avoid hydrolysis of the carbamate group. This reaction is typically conducted at room temperature or slightly elevated temperatures with stirring for several hours to ensure completion.

Detailed Example Procedure (Adapted from Related Thiazolyl Carbamate Syntheses)

Step Reagents & Conditions Description Yield (%)
1 2-Bromo-4-methylthiazole, tert-butyl chloroformate, triethylamine, anhydrous solvent (e.g., dichloromethane or THF), 0–25°C, 12–24 h Carbamate formation via nucleophilic attack of thiazole amine on chloroformate 45–60%
2 Purification by silica gel chromatography using hexane/ethyl acetate gradient Isolation of tert-butyl (2-bromo-4-methylthiazol-5-yl)carbamate as crystalline solid

Lithiation and Bromination Route

An alternative route involves lithiation of a precursor carbamate followed by bromination to install the bromine atom at the 2-position:

  • Preparation of tert-butyl (5-bromothiazol-2-yl)carbamate by reaction of 5-bromothiazol-2-amine hydrobromide with di-tert-butyl dicarbonate in the presence of base (NaHCO3 or pyridine) in tert-butyl alcohol or acetonitrile.
  • Subsequent lithiation using n-butyllithium or lithium diisopropylamide (LDA) in tetrahydrofuran at low temperature (0–7°C).
  • Quenching with brominating agents or water to yield the desired brominated carbamate.

This method offers high yields (up to 96–100%) and good regioselectivity.

Representative Reaction Conditions and Yields from Literature

Reaction Step Reagents & Solvents Temperature Time Yield Notes
Carbamate formation 2-amino-6-bromothiazole monohydrobromide, NaHCO3, tert-butyl alcohol, DMAP, di-tert-butyl dicarbonate (1.0 M in THF) Near reflux (ca. 80°C) then RT 16–20 h 49% Multiple additions of di-tert-butyl dicarbonate and heating to drive completion
Carbamate formation 5-bromothiazol-2-amine hydrobromide, pyridine, di-tert-butyl dicarbonate, acetonitrile RT (22°C) 22 h 46% Followed by extraction and flash chromatography
Lithiation and bromination tert-butyl (5-bromothiazol-2-yl)carbamate, n-butyllithium, diisopropylamine, THF, hexane 0–7°C 0.6–12 h 96–100% Quenching with water, extraction, and chromatography

Purification and Characterization

After synthesis, the crude product is typically purified by silica gel chromatography using hexane/ethyl acetate mixtures as eluents. The purified compound is isolated as a crystalline solid or powder.

Characterization data from literature include:

  • [^1H NMR (400 MHz, DMSO-d6)](pplx://action/followup): Signals consistent with carbamate NH (broad singlet), thiazole proton, and tert-butyl group singlet.
  • [^13C NMR (100 MHz, CDCl3)](pplx://action/followup): Peaks corresponding to carbamate carbonyl, aromatic carbons, and tert-butyl carbons.
  • Mass Spectrometry (ESI+): Molecular ion peaks confirming molecular weight and bromine isotopic pattern.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Solvent Temperature Time Yield Notes
Direct Carbamate Formation 2-Bromo-4-methylthiazole tert-butyl chloroformate, triethylamine Anhydrous DCM or THF 0–25°C 12–24 h 45–60% Requires anhydrous conditions
Carbamate Formation from Hydrobromide Salt 5-Bromothiazol-2-amine hydrobromide di-tert-butyl dicarbonate, pyridine or NaHCO3 Acetonitrile or tert-butyl alcohol RT to reflux 16–22 h 46–49% Multiple additions of reagent improve yield
Lithiation and Bromination tert-butyl (5-bromothiazol-2-yl)carbamate n-Butyllithium, diisopropylamine THF, hexane 0–7°C 0.6–12 h 96–100% High regioselectivity and yield

Research Findings and Considerations

  • The choice of base (NaHCO3, pyridine, or diisopropylamine) and solvent critically affects the yield and purity of the carbamate.
  • Multiple reagent additions and controlled heating can drive the carbamate formation to completion.
  • Lithiation followed by electrophilic quenching is an effective method to achieve regioselective bromination on the thiazole ring.
  • Purification by flash chromatography is essential to obtain analytically pure material.
  • The carbamate protecting group is stable under the described reaction conditions but sensitive to hydrolysis; thus, anhydrous conditions are preferred.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: : Substitution reactions can occur at the bromine or methyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives.

  • Reduction: : Formation of reduced derivatives.

  • Substitution: : Formation of substituted derivatives at the bromine or methyl positions.

Scientific Research Applications

Drug Development

tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate serves as an important intermediate in the synthesis of biologically active compounds. Its unique thiazole structure allows for interactions with various biomolecules, making it a candidate for drug development aimed at targeting specific diseases.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial properties. Studies have shown its potential to inhibit the growth of certain bacteria and fungi, suggesting its utility in developing new antimicrobial agents .

Enzyme Interaction Studies

Ongoing research focuses on the interaction of this compound with enzymes or receptors. The compound's ability to bind to specific molecular targets can alter their activity, which is crucial for understanding its therapeutic effects .

Material Science

In material science, the compound is being explored for its potential applications in creating novel materials due to its favorable chemical properties. The lipophilicity imparted by the tert-butyl group enhances its compatibility with various organic solvents, making it suitable for use in polymer formulations and coatings .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Inhibition of Enzyme Activity : A study found that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Antimicrobial Testing : Clinical trials have demonstrated its effectiveness against certain strains of bacteria, indicating its potential as a therapeutic agent .
  • Material Properties : Research into the physical properties of this compound has shown that it can enhance the mechanical strength of polymers when incorporated into formulations .

Mechanism of Action

The mechanism by which tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Positional Isomerism (Bromo Substitution)

  • C2 vs. C5 Bromo Substitution : The target compound’s bromine at C2 (thiazole ring) contrasts with analogs like tert-butyl (5-bromo-4-methylthiazol-2-yl)carbamate (QJ-5787), where bromine is at C4. This positional difference significantly alters reactivity; C2-bromo derivatives are more reactive in Suzuki-Miyaura couplings, while C5-bromo compounds exhibit stability in nucleophilic substitutions .
  • Impact on Biological Activity : In pesticidal applications, C2-bromo derivatives (e.g., CA4) show enhanced bioactivity against lepidopteran pests compared to C5-bromo isomers, likely due to improved binding to insect acetylcholinesterase .

Functional Group Modifications

  • Propargyl and Alkynyl Substituents : Compounds like CA4 and CA5 incorporate propargyl groups, increasing molecular weight and hydrophobicity. These modifications improve membrane permeability in agrochemical formulations but reduce aqueous solubility (e.g., CA4: gum vs. target compound: crystalline solid) .
  • Bromomethyl vs. Methyl : tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate introduces a reactive bromomethyl group, enabling further alkylation reactions, unlike the target compound’s inert methyl group .

Pesticidal Activity

  • The target compound serves as a key intermediate in Dow AgroSciences’ patented pesticidal agents, demonstrating efficacy against aphids and mites at LC₅₀ values of <10 ppm .
  • In contrast, tert-butyl (4-(bromomethyl)thiazol-2-yl)carbamate is primarily used in antibody-drug conjugates (ADCs), highlighting divergent applications based on substituent reactivity .

Pharmaceutical Relevance

  • Derivatives like tert-butyl 5-acetyl-4-(bromomethyl)thiazol-2-yl(methyl)carbamate () are intermediates in CDK9 inhibitors, underscoring the role of electron-withdrawing groups (e.g., acetyl) in kinase targeting .

Biological Activity

Introduction

tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate is a synthetic compound with potential applications in pharmaceuticals due to its biological activity. This article examines its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃BrN₂O₂S, with a molecular weight of approximately 293.18 g/mol. The compound features a thiazole ring, which contributes to its biological properties. The presence of bromine and methyl groups enhances its reactivity and potential pharmacological effects.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities. The thiazole moiety is commonly associated with various pharmacological effects, making this compound a candidate for further evaluation in medicinal chemistry.

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
AntimicrobialEffective against certain bacterial strains
AntifungalInhibitory effects on fungal growth
ToxicityPotential acute toxicity upon ingestion

Preliminary studies suggest that the compound may interact with specific enzymes or receptors, influencing metabolic pathways. Understanding these interactions is crucial for elucidating the compound's biological activity and toxicity profiles.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.
  • Toxicological Assessment : Toxicity studies revealed that the compound could cause skin irritation and acute toxicity upon ingestion. These findings necessitate caution in handling and further research to assess safe dosage levels for potential therapeutic use.
  • Enzyme Interaction Studies : Research focused on the interaction of this compound with metabolic enzymes showed potential modulation of enzyme activity, suggesting a role in metabolic regulation.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to structurally related compounds:

Table 2: Comparative Analysis of Thiazole Derivatives

Compound NameStructural FeaturesUnique Aspects
tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamateSimilar thiazole structure; different bromine positionPotentially different biological activity
4-MethylthiazoleLacks bromination; simpler structureWidely used in agricultural applications
2-Amino-4-methylthiazoleContains an amino group instead of bromineExhibits different reactivity and biological properties

This comparative analysis highlights how variations in structure can lead to differences in reactivity and biological activity, underscoring the uniqueness of this compound within this chemical class.

Q & A

Q. What are the standard synthetic routes for tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate?

The compound is synthesized via nucleophilic substitution or Mitsunobu reactions. A typical procedure involves reacting 2-bromo-4-methylthiazol-5-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like tetrahydrofuran (THF) or dichloromethane are used, followed by purification via flash column chromatography . For derivatives, alkynylation or alkylation reactions (e.g., with propargyl alcohol) employ triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) under inert atmospheres .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Confirm substitution patterns and carbamate formation (e.g., tert-butyl singlet at δ 1.43 ppm, thiazole proton signals at δ 2.23–2.30 ppm) .
  • ESI-MS : Validate molecular weight (e.g., [M+H]⁺ at m/z 333 for the parent compound) .
  • IR spectroscopy : Identify carbonyl stretches (~1712 cm⁻¹ for carbamate C=O) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing using SHELX programs (e.g., SHELXL for refinement) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in cross-coupling derivatives?

Optimization strategies include:

  • Solvent selection : THF enhances solubility of intermediates compared to polar aprotic solvents.
  • Catalyst systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings with aryl boronic acids, leveraging the bromine substituent as a leaving group .
  • Stoichiometry : A 1:2 molar ratio of starting carbamate to alkyne/alkylating agent minimizes side products .
  • Temperature control : Reactions at 0–25°C prevent thermal decomposition of sensitive intermediates.

Q. What are the challenges in X-ray crystallographic analysis of brominated thiazole derivatives?

Challenges include:

  • Crystal quality : Bromine’s high electron density can cause absorption errors; synchrotron radiation or longer exposure times mitigate this.
  • Disorder resolution : Flexible tert-butyl groups require restrained refinement in SHELXL .
  • Twinned data : SHELXD and SHELXE are robust for structure solution even with imperfect crystals .

Q. How does the bromine substituent influence reactivity in nucleophilic substitutions?

Bromine at the 2-position of the thiazole ring acts as a superior leaving group compared to chlorine or methyl groups. This facilitates:

  • Cross-coupling reactions : Pd-mediated couplings (e.g., with alkynes or aryl boronic acids) yield functionalized thiazoles .
  • Ring functionalization : Bromine’s electronegativity directs electrophilic substitutions to the 5-position, enabling regioselective modifications.

Q. What strategies resolve conflicting data between spectroscopic and computational structural models?

  • Multi-technique validation : Cross-check NMR coupling constants with density functional theory (DFT)-optimized geometries.
  • Hirshfeld surface analysis : Compare crystallographic intermolecular interactions (e.g., C–H···O bonds) with spectroscopic hydrogen bonding patterns .
  • Dynamic NMR : Assess rotational barriers of the tert-butyl group to explain splitting discrepancies.

Data Contradiction Analysis

Q. How to address inconsistencies in reaction yields reported across studies?

Potential factors include:

  • Purity of starting materials : Trace moisture in THF or amines reduces yields; rigorous drying (e.g., molecular sieves) is critical.
  • Workup protocols : Inefficient extraction (e.g., using ethyl acetate vs. dichloromethane) may lower recovery .
  • Catalyst deactivation : Pd catalysts poisoned by thiazole sulfur require fresh catalyst batches.

Methodological Recommendations

  • Synthetic scale-up : Use continuous flow reactors for safer handling of exothermic reactions .
  • Crystallization : Diffraction-quality crystals are obtained via slow evaporation from hexane/ethyl acetate mixtures .
  • Toxicity mitigation : Follow OSHA guidelines for handling brominated compounds, including fume hoods and nitrile gloves .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate
Reactant of Route 2
tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate

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